molecular formula C11H16N2O3S B12088987 2-(azetidin-3-yloxy)-N,N-dimethylbenzenesulfonamide

2-(azetidin-3-yloxy)-N,N-dimethylbenzenesulfonamide

Cat. No.: B12088987
M. Wt: 256.32 g/mol
InChI Key: NHFLCCZYXYXWAB-UHFFFAOYSA-N
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Description

2-(azetidin-3-yloxy)-N,N-dimethylbenzenesulfonamide is a chemical compound that belongs to the class of azetidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(azetidin-3-yloxy)-N,N-dimethylbenzenesulfonamide typically involves the reaction of azetidine derivatives with benzenesulfonamide. This reaction is efficient for synthesizing functionalized azetidines, although it has inherent challenges that require careful optimization of reaction conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(azetidin-3-yloxy)-N,N-dimethylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the azetidine ring can be substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the azetidine ring.

Mechanism of Action

The mechanism of action of 2-(azetidin-3-yloxy)-N,N-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes or receptors, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(azetidin-3-yloxy)-N,N-dimethylbenzenesulfonamide is unique due to its specific combination of the azetidine ring and the benzenesulfonamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C11H16N2O3S

Molecular Weight

256.32 g/mol

IUPAC Name

2-(azetidin-3-yloxy)-N,N-dimethylbenzenesulfonamide

InChI

InChI=1S/C11H16N2O3S/c1-13(2)17(14,15)11-6-4-3-5-10(11)16-9-7-12-8-9/h3-6,9,12H,7-8H2,1-2H3

InChI Key

NHFLCCZYXYXWAB-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=CC=C1OC2CNC2

Origin of Product

United States

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